molecular formula C19H13N3O4 B2455122 4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide CAS No. 899745-80-3

4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide

Cat. No. B2455122
CAS RN: 899745-80-3
M. Wt: 347.33
InChI Key: PGRRATJNLUVUMY-UHFFFAOYSA-N
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Description

4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide is a chemical compound with the molecular formula C19H13N3O4 . It is an isomer, as indicated by the same molecular formula .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C19H13N3O4/c23-15-9-17(26-16-8-4-3-7-13(15)16)19(25)20-10-14-11-5-1-2-6-12(11)18(24)22-21-14/h1-9H,10H2,(H,20,25)(H,22,24) . This string represents the molecular structure of the compound.

Scientific Research Applications

Crystallography and Molecular Structure

Research has explored the crystalline structures of related chromene compounds, providing insights into their conformational and geometric properties. For instance, the study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives reveals their anti-rotamer conformation about the C-N bond and the amide O atom's positional relationship to the pyran ring, indicating the structural versatility and potential for diverse chemical applications (Reis et al., 2013).

Synthetic Chemistry and Catalysis

In synthetic chemistry, these compounds have been utilized as key intermediates in the synthesis of antioxidant and antibacterial agents through one-pot reactions. This demonstrates their role in constructing biologically active molecules efficiently (Subbareddy & Sumathi, 2017). Another application involves microwave-assisted synthesis, highlighting an environmentally friendly approach to producing derivatives with significant antimicrobial activities (Raval et al., 2012).

Material Science

Chromene derivatives have been incorporated into aromatic polyamides, resulting in materials with photosensitive properties and potential applications in optoelectronics. These polymers exhibit good solubility, thermal stability, and the ability to form transparent, flexible films, which could be useful in various technological applications (Nechifor, 2009).

Antimicrobial and Antioxidant Properties

Several studies have synthesized chromene derivatives to evaluate their antimicrobial and antioxidant activities, demonstrating their potential as therapeutic agents. The research on 4H-chromene-3-carboxamide derivatives synthesized via cerium ammonium nitrate catalysis has shown promising antibacterial and antioxidant properties, underscoring the chemical versatility and biological relevance of these compounds (Chitreddy & Sumathi, 2017).

Chemosensors

Chromene derivatives have also been investigated for their use as chemosensors, particularly for the detection of metal ions and anions. These studies have revealed the potential of chromene-based molecules to act as highly selective and sensitive fluorescence sensors for environmental and biological applications (Meng et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in the DNA repair process .

Biochemical Pathways

By inhibiting PARP, this compound disrupts the DNA repair pathways, particularly the base excision repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

Pharmacokinetics

Like many other drugs, its adme (absorption, distribution, metabolism, and excretion) properties would play a crucial role in its bioavailability and therapeutic effect .

Result of Action

The inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death . This makes this compound potentially useful in the treatment of cancers, particularly those with defects in other DNA repair pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and specific characteristics of the individual (such as age, sex, and genetic factors) . .

properties

IUPAC Name

4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-15-9-17(26-16-8-4-3-7-13(15)16)19(25)20-10-14-11-5-1-2-6-12(11)18(24)22-21-14/h1-9H,10H2,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRATJNLUVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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